2-{2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one
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Overview
Description
2-{2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluoropyrimidine moiety, a piperazine ring, and a dihydropyridazinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Moiety: This step involves the reaction of 2-chloro-5-fluoropyrimidine with appropriate nucleophiles under basic conditions to introduce the fluoropyrimidine group.
Piperazine Ring Formation: The next step involves the cyclization of intermediates to form the piperazine ring.
Dihydropyridazinone Core Formation: The final step involves the formation of the dihydropyridazinone core through cyclization reactions, often using hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles and electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-{2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. The piperazine ring may interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound.
Voriconazole: A triazole antifungal medication with a similar fluoropyrimidine structure.
Uniqueness
2-{2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one is unique due to its combination of a fluoropyrimidine moiety, a piperazine ring, and a dihydropyridazinone core. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable candidate for diverse scientific research applications .
Properties
IUPAC Name |
2-[2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6O3/c15-10-6-16-14(17-7-10)20-5-4-19(8-13(20)24)12(23)9-21-11(22)2-1-3-18-21/h1-3,6-7H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXABTTCFCHEQBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CN2C(=O)C=CC=N2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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